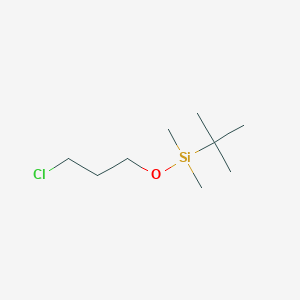

tert-Butyl(3-chloropropoxy)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(3-chloropropoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUBCOBLAPPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451721 | |

| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89031-82-3 | |

| Record name | (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89031-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-Butyl(3-chloropropoxy)dimethylsilane, a versatile bifunctional reagent used in organic synthesis.

Core Properties

This compound, with the CAS number 89031-82-3, is a liquid organosilicon compound.[1] It is recognized for its utility as a protecting group and a linker in the synthesis of more complex molecules.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for boiling and flash points across different suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁ClOSi | [1][2] |

| Molecular Weight | 208.80 g/mol | |

| CAS Number | 89031-82-3 | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | [1] |

| Density | 0.905 ± 0.06 g/cm³ | [2] |

| Solubility | Very slightly soluble in water (0.16 g/L at 25°C) | [2] |

| Flash Point | >65 °C | [3] |

| IUPAC Name | This compound | |

| Synonyms | 1-(tert-Butyldimethylsilyloxy)-3-chloropropane, 3-(tert-Butyldimethylsiloxy)-1-chloropropane | [2] |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public domain. However, its synthesis can be inferred from standard organic chemistry principles. The likely synthetic route involves the reaction of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane or dimethylformamide.

Representative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the alcohol functionality, while the chloro group provides a reactive site for nucleophilic substitution.

Use as a Linker Molecule

This reagent is particularly useful for introducing a three-carbon chain with a terminal reactive site. The TBDMS group can be selectively removed under specific conditions, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol.

Below is a diagram illustrating a typical application of this compound in a synthetic sequence.

Caption: A typical reaction sequence utilizing this compound.

Safety Information

This compound is classified as harmful.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

tert-Butyl(3-chloropropoxy)dimethylsilane: A Bifunctional Tool in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl(3-chloropropoxy)dimethylsilane is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive chloropropyl group, allows for the sequential or orthogonal introduction of a protected hydroxyl group and an electrophilic carbon center. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on its emerging role as a flexible linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Introduction

In the realm of complex molecule synthesis and drug development, bifunctional reagents that can bridge different molecular fragments are of paramount importance. This compound, with its distinct reactive ends, offers a strategic advantage in multistep synthetic sequences. The TBDMS group is a robust and widely used protecting group for alcohols, prized for its stability across a broad range of reaction conditions and its selective deprotection protocols.[1] Concurrently, the 3-chloropropyl chain provides a handle for nucleophilic substitution reactions, enabling the covalent linkage of this unit to various substrates.[2] This dual functionality makes it an ideal candidate for applications requiring a flexible three-carbon spacer with a latent hydroxyl group.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value |

| CAS Number | 89031-82-3 |

| Molecular Formula | C₉H₂₁ClOSi |

| Molecular Weight | 208.80 g/mol |

| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg |

| Density | 0.941 g/mL |

| Refractive Index | 1.438 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While an experimental spectrum is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~3.65 ppm (t, 2H, -O-CH₂-) | ~62 ppm (-O-CH₂-) |

| ~3.55 ppm (t, 2H, -CH₂-Cl) | ~45 ppm (-CH₂-Cl) |

| ~1.95 ppm (quint, 2H, -CH₂-CH₂-CH₂-) | ~35 ppm (-CH₂-CH₂-CH₂-) |

| ~0.90 ppm (s, 9H, -C(CH₃)₃) | ~26 ppm (-C(CH₃)₃) |

| ~0.05 ppm (s, 6H, -Si(CH₃)₂) | ~-5 ppm (-Si(CH₃)₂) |

| ~18 ppm (-Si-C(CH₃)₃) |

Synthesis and Experimental Protocols

Synthesis of this compound

The compound is readily synthesized by the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride.

References

tert-Butyl(3-chloropropoxy)dimethylsilane CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl(3-chloropropoxy)dimethylsilane, with the CAS number 89031-82-3 , is a bifunctional organosilane compound. It incorporates a robust tert-butyldimethylsilyl (TBDMS) ether protecting group and a reactive chloropropyl group. This structure makes it a valuable reagent in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. The TBDMS group provides steric hindrance and stability under a variety of reaction conditions, protecting a hydroxyl functionality, while the terminal alkyl chloride allows for nucleophilic substitution reactions to introduce the protected propanol moiety as a linker or building block.

Chemical Structure and Properties

The chemical structure of this compound features a central silicon atom bonded to two methyl groups, a tert-butyl group, and a 3-chloropropoxy group.

Molecular Formula: C₉H₂₁ClOSi

Synonyms:

-

1-(tert-Butyldimethylsilyloxy)-3-chloropropane

-

3-(tert-Butyldimethylsiloxy)-1-chloropropane

The key structural features are the silyl ether, which is stable to many reagents but can be cleaved under specific acidic or fluoride-ion conditions, and the primary alkyl chloride, which is susceptible to SN2 reactions.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 89031-82-3 | [1][2][3] |

| Molecular Weight | 208.80 g/mol | [1][4] |

| Boiling Point | 198.3 ± 13.0 °C at 760 Torr (calculated) | [1] |

| Density | 0.905 ± 0.06 g/cm³ at 20 °C (calculated) | [1] |

| Flash Point | 62.8 ± 12.0 °C (calculated) | [1] |

| Solubility | Very slightly soluble in water (0.16 g/L at 25 °C, calculated) | [1] |

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent to introduce a protected three-carbon chain. The TBDMS protecting group is widely used in pharmaceutical and fine chemical synthesis due to its stability and selective deprotection.

A common synthetic transformation involving this reagent is the alkylation of nucleophiles such as amines, alcohols, or thiols. This reaction introduces a linker that, upon deprotection of the silyl ether, reveals a primary alcohol functionality for further elaboration.

Logical Workflow for a Representative Reaction

The following diagram illustrates a typical synthetic workflow where an amine is alkylated with this compound, followed by deprotection of the silyl ether to yield a hydroxypropyl-substituted amine.

References

In-Depth Technical Guide: Spectral Data of tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl(3-chloropropoxy)dimethylsilane. Due to the absence of publicly available experimental spectra, this guide presents a detailed, estimated dataset based on established chemical shift principles for analogous structures. It also includes a standardized experimental protocol for acquiring NMR data and a workflow for the synthesis of the title compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the estimated quantitative ¹H and ¹³C NMR data for this compound. These estimations are derived from typical chemical shifts observed for tert-butyldimethylsilyl (TBDMS) ethers and chloroalkanes.

Table 1: Estimated ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.65 | Triplet | 2H | ~6.1 | -O-CH₂ -CH₂-CH₂-Cl |

| ~3.58 | Triplet | 2H | ~6.5 | -O-CH₂-CH₂-CH₂ -Cl |

| ~1.95 | Quintet | 2H | ~6.3 | -O-CH₂-CH₂ -CH₂-Cl |

| ~0.89 | Singlet | 9H | - | -Si-C(CH₃ )₃ |

| ~0.05 | Singlet | 6H | - | -Si-(CH₃ )₂ |

Table 2: Estimated ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~61.0 | -O-CH₂ -CH₂-CH₂-Cl |

| ~41.5 | -O-CH₂-CH₂-CH₂ -Cl |

| ~35.0 | -O-CH₂-CH₂ -CH₂-Cl |

| ~25.8 | -Si-C(CH₃ )₃ |

| ~18.2 | -Si-C (CH₃)₃ |

| ~-5.4 | -Si-(CH₃ )₂ |

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for a compound such as this compound.

NMR Sample Preparation and Data Acquisition

A sample of this compound (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are recorded on a Bruker DPX-300 spectrometer operating at a proton frequency of 300.1 MHz and a carbon frequency of 75.5 MHz. All spectra are acquired at room temperature (24 ± 1 °C). For ¹H NMR, the data is acquired with a spectral width of 8103 Hz, an acquisition time of 0.6 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained.

Synthesis Workflow

The synthesis of this compound is typically achieved through the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a common method for the protection of primary alcohols.[1] The presence of a non-nucleophilic base, such as triethylamine or imidazole, is used to neutralize the HCl byproduct.

References

tert-Butyl(3-chloropropoxy)dimethylsilane safety and handling

An In-Depth Technical Guide to the Safety and Handling of tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This compound is a silyl ether containing a chloroalkyl group. Its chemical structure and properties necessitate careful handling to ensure the safety of laboratory personnel and the integrity of experimental work.

| Property | Value | Source |

| CAS Number | 89031-82-3 | [1][2][3] |

| Molecular Formula | C9H21ClOSi | [1][2] |

| Molecular Weight | 208.80 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 62.8 ± 12.0 °C | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Hazard Identification and GHS Classification

Based on available information, this compound is classified as a hazardous substance. The GHS pictograms and hazard statements indicate the primary risks associated with this chemical.

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[4]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1] |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used. |

Experimental Protocol: Standard Handling and Storage Procedure

This protocol outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.

4.1 Materials and Equipment:

-

This compound

-

Appropriate solvents and reagents

-

Glassware (oven-dried)

-

Syringes and needles (for inert atmosphere techniques)

-

Chemical fume hood

-

Personal Protective Equipment (as specified in Section 3.0)

-

Spill kit

-

Waste container (properly labeled)

4.2 Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required personal protective equipment.

-

Set up all necessary glassware and equipment within the fume hood. Ensure all glassware is dry, as organosilanes can react with moisture.

-

Have a spill kit readily accessible.

-

-

Handling:

-

Before opening, allow the container of this compound to equilibrate to room temperature.

-

Conduct all transfers and manipulations of the chemical within the chemical fume hood.

-

Avoid direct contact with the liquid and inhalation of vapors.

-

Use appropriate, clean, and dry transfer tools (e.g., syringes, pipettes).

-

Keep the container tightly closed when not in use.

-

-

Storage:

-

Waste Disposal:

-

Dispose of all waste materials (including empty containers and contaminated items) in accordance with local, state, and federal regulations for hazardous waste.

-

Do not pour down the drain.

-

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Accidental Release and Fire-Fighting Measures

6.1 Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not allow the material to enter drains or waterways.[4]

6.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use water, as organosilanes can react to produce flammable or toxic gases.

-

Specific Hazards: Thermal decomposition may produce carbon oxides, silicon oxides, and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A generalized workflow for the safe handling of this compound.

Caption: Decision tree for first aid procedures following exposure.

References

An In-depth Technical Guide to the Solubility of tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3). The document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize this compound in their work.

Core Compound Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide essential context for understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89031-82-3 | [1] |

| Molecular Formula | C₉H₂₁ClOSi | [2] |

| Molecular Weight | 208.8 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | [1] |

| Density | 0.905 ± 0.06 g/cm³ (calculated) | [1] |

| Flash Point | 62.8 ± 12.0 °C (calculated) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in a wide range of chemical applications, from reaction kinetics to formulation development. This section details the known quantitative and qualitative solubility of this compound.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most specific data point found is its calculated solubility in water.

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Notes | Reference |

| Water | 0.16 g/L | 25 °C | Calculated value; Very slightly soluble. | [1] |

Qualitative Solubility and Miscibility

Based on the general behavior of silyl ethers and related compounds, a qualitative assessment of solubility in common laboratory solvents can be inferred. Silyl ethers are typically non-polar to moderately polar and, as a general rule, are soluble in a wide range of organic solvents. For instance, the analogous compound, (3-bromopropoxy)-tert-butyldimethylsilane, is reported to be sparingly soluble in chloroform. Another similar compound, tert-butyl-methoxy-dimethylsilane, is slightly soluble in methanol and sparingly soluble in chloroform.[4][5]

This compound is expected to be miscible with many common organic solvents. However, experimental verification is recommended for specific applications.

Table 3: Inferred Qualitative Solubility of this compound

| Solvent | Expected Solubility/Miscibility | Rationale |

| Non-polar Solvents | ||

| Hexane | Likely Soluble/Miscible | "Like dissolves like" principle; the alkyl and silyl groups contribute to non-polar character. |

| Toluene | Likely Soluble/Miscible | Aromatic, non-polar solvent compatible with the compound's structure. |

| Polar Aprotic Solvents | ||

| Dichloromethane | Likely Soluble/Miscible | Common solvent for a wide range of organic compounds. |

| Ethyl Acetate | Likely Soluble/Miscible | Moderately polar solvent, often a good solvent for silyl ethers. |

| Acetone | Likely Soluble/Miscible | A versatile polar aprotic solvent. |

| Polar Protic Solvents | ||

| Ethanol | Likely Soluble/Miscible | May be soluble, but the potential for reaction over time exists due to the presence of the hydroxyl group. |

| Methanol | Likely Soluble/Miscible | Similar to ethanol, with a higher potential for reactivity with the silyl ether. |

Disclaimer: The qualitative solubility information presented in Table 3 is based on chemical principles and data from analogous compounds. It is intended for guidance purposes only. Experimental determination is necessary for precise solubility measurements.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted. This workflow is designed to determine the solubility of a liquid compound like this compound in a given solvent.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess is to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved liquid phase.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of analyte in the diluted sample) × (Dilution factor)

-

Workflow for Solubility Determination

The logical steps for determining the solubility of a research compound are visualized in the following diagram.

Caption: A generalized workflow for the experimental determination of compound solubility.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: According to available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Keep away from water and moisture, as silyl ethers can be sensitive to hydrolysis.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6] A storage temperature of -20°C is also recommended.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. CAS # 89031-82-3, tert-Butyl-(3-chloropropoxy)dimethylsilane, 1-(tert-Butyldimethylsilyloxy)-3-chloropropane, 3-(tert-Butyldimethylsiloxy)-1-chloropropane, 3-(tert-Butyldimethylsilyloxy)-1-chloropropane - chemBlink [ww.chemblink.com]

- 2. 001chemical.com [001chemical.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. tert-butyl-methoxy-dimethylsilane | 66548-21-8 [m.chemicalbook.com]

- 5. tert-butyl-methoxy-dimethylsilane CAS#: 66548-21-8 [m.chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the judicious use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective moieties, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl functionalities. Their widespread adoption is attributable to their ease of installation, tunable stability across a broad spectrum of reaction conditions, and their selective removal under mild protocols.[1][2] This technical guide provides a comprehensive overview of the core principles of silyl ether protecting groups, with a focus on their practical application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or triflate in the presence of a base.[3] The steric and electronic properties of the substituents on the silicon atom are the primary determinants of the resulting silyl ether's stability, offering a versatile toolkit for chemists to devise sophisticated orthogonal protection strategies.[4][5] The most commonly employed silyl ethers include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[5]

Core Principles of Silyl Ether Protecting Groups

The selection of an appropriate silyl ether protecting group is a critical strategic decision in the planning of a synthetic route. This choice is primarily governed by the stability of the silyl ether under the anticipated reaction conditions for subsequent transformations and the specific conditions available for its eventual removal.

Formation of Silyl Ethers

The formation of a silyl ether is typically a straightforward nucleophilic substitution reaction, where the alcohol oxygen attacks the electrophilic silicon atom of a silyl halide. The reaction is generally carried out in the presence of a base, such as imidazole or triethylamine, to activate the alcohol and neutralize the resulting hydrohalic acid.[3]

Deprotection of Silyl Ethers

The cleavage of silyl ethers can be achieved under acidic conditions or, more commonly, through fluoride-ion-mediated protocols. The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the latter. Reagents such as tetrabutylammonium fluoride (TBAF) are frequently employed for this purpose.[6]

References

- 1. cssp.chemspider.com [cssp.chemspider.com]

- 2. jocpr.com [jocpr.com]

- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

An In-depth Technical Guide to Bifunctional Alkylating Agents in Organic Synthesis and Drug Development

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional alkylating agents, covering their core mechanisms, synthesis, and applications, with a focus on their role in oncology and preclinical evaluation.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of highly reactive compounds characterized by the presence of two alkylating moieties. These agents play a crucial role in cancer chemotherapy, a practice that dates back to the 1940s with the clinical application of nitrogen mustard.[1] Their therapeutic effect is primarily derived from their ability to form covalent bonds with nucleophilic centers on biological macromolecules, with DNA being the principal target.[2][3] By reacting with two different nucleophilic sites, these agents can form DNA interstrand or intrastrand cross-links, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][2]

Mechanism of Action: DNA Cross-Linking

The cytotoxic effects of bifunctional alkylating agents are predominantly a result of their reactions with DNA.[4] The process begins with the formation of a highly reactive intermediate, such as an aziridinium ion in the case of nitrogen mustards, which then electrophilically attacks an electron-rich site on a DNA base.[5] The N7 position of guanine is the most common site of alkylation due to its high nucleophilicity.[3][5]

After the formation of a mono-adduct, the second alkylating arm of the agent can react with another base, forming a cross-link.[2] There are two primary types of DNA cross-links:

-

Intrastrand Cross-links: Formed between two bases on the same DNA strand.

-

Interstrand Cross-links (ICLs): Formed between bases on opposite DNA strands. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby blocking the fundamental processes of DNA replication and transcription.[1][3]

Bifunctional agents are significantly more effective as antitumor agents than monofunctional agents, and this enhanced cytotoxicity correlates well with the formation of ICLs.[4]

Mechanism of DNA cross-linking by a bifunctional alkylating agent.

Classification of Bifunctional Alkylating Agents

Bifunctional alkylating agents are categorized based on their chemical structure. The primary classes used in chemotherapy are:

-

Nitrogen Mustards: This is the most frequently used class and includes drugs like Mechlorethamine, Cyclophosphamide, Melphalan, and Chlorambucil.[4] They are characterized by a bis(2-chloroethyl)amine functional group.

-

Nitrosoureas: These compounds, such as Carmustine (BCNU) and Lomustine (CCNU), are notable for their ability to cross the blood-brain barrier, making them effective against brain tumors.[4]

-

Alkyl Sulfonates: Busulfan is the primary example in this class and is used mainly for treating chronic myelocytic leukemia.[4]

-

Aziridines: Also known as ethyleneimines, this class includes Thiotepa. The strained aziridine ring is key to their alkylating activity.

-

Platinum-Based Agents: Although not classic alkylating agents, compounds like Cisplatin and Carboplatin function similarly by forming covalent bonds with DNA, leading to cross-links.

Quantitative Efficacy Data

The cytotoxic efficacy of bifunctional alkylating agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of a cell population by 50%. These values vary significantly depending on the agent and the cancer cell line being tested.

Table 1: Comparative IC50 Values of Bifunctional Alkylating Agents in Human Cancer Cell Lines

| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Melphalan | RPMI8226 | Multiple Myeloma | 8.9 | [6] |

| THP1 | Acute Monocytic Leukemia | 6.26 | [6] | |

| HL60 | Promyelocytic Leukemia | 3.78 | [6] | |

| MCF-7 | Breast Adenocarcinoma | ~25 | [7] | |

| Chlorambucil | MCF-7 | Breast Adenocarcinoma | ~50 | [7] |

| HT-29 | Colorectal Adenocarcinoma | 8-36 (Liposomal Prodrug) | [8] | |

| ES-2 | Ovarian Carcinoma | 8-36 (Liposomal Prodrug) | [8] | |

| Carmustine | MCF-7 | Breast Adenocarcinoma | >100 | [7] |

| Busulfan | K562 | Chronic Myeloid Leukemia | 1.8 ± 0.3 | N/A |

| Cisplatin | A2780 | Ovarian Carcinoma | 1.0 | N/A |

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time) and can vary between studies. The values presented are for comparative purposes.

The formation and repair of specific DNA adducts can also be quantified. For instance, in mice treated with a nitrogen mustard, the highly cytotoxic G-NM-G interstrand cross-link was found to be more persistent in tissues than the initial mono-adduct (NM-G).[9]

Table 2: In Vivo Kinetics of Nitrogen Mustard (NM) DNA Adducts in Mouse Liver

| DNA Adduct Type | Time to Max Level | Persistence (Half-life) | Notes | Reference |

| NM-G (Mono-adduct) | ~6 hours | Rapidly repaired | The initial lesion formed. | [9] |

| G-NM-G (ICL) | >6 hours | >3x longer than NM-G | The primary cytotoxic lesion. | [9] |

| NM-Fapy-G | >6 hours | >3x longer than NM-G | A stable, ring-opened adduct. | [9] |

Cellular Response and Resistance Pathways

The extensive DNA damage caused by bifunctional alkylating agents triggers complex cellular signaling pathways, primarily revolving around the tumor suppressor protein p53.

Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).[10][11] This provides the cell an opportunity to repair the damage or, if the damage is too severe, to undergo programmed cell death.[10] The DNA mismatch repair (MMR) pathway, particularly the MutSα complex, is also crucial for signaling the initiation of apoptosis in response to certain alkylating lesions.[12][13]

Exposure to these agents can also induce inflammatory responses through the activation of the nuclear factor kappaB (NF-κB) signaling pathway.[14]

Simplified p53 signaling pathway in response to DNA damage.

Experimental Protocols

Synthesis of a Nitrogen Mustard Agent

This protocol describes a general, multi-step synthesis of a nitrogen mustard, adapted from literature procedures.[13][15]

Objective: To synthesize a bifunctional nitrogen mustard alkylating agent.

Materials:

-

Starting material (e.g., 4-(4-aminophenyl)butyric acid for Chlorambucil)

-

Ethylene oxide

-

Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

-

Triethylamine or other non-nucleophilic base

-

Hydrochloric acid (for salt formation/deprotection)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

-

Hydroxyethylation: Dissolve the starting amino-containing compound (e.g., 4-(4-aminophenyl)butyric acid) in an appropriate solvent. Add a base like triethylamine. React with a molar excess of ethylene oxide. The reaction adds two hydroxyethyl groups to the amine nitrogen. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Chlorination: After removing the solvent from the previous step, dissolve the resulting di-hydroxyethyl intermediate in a dry, non-protic solvent like dichloromethane or acetonitrile. Cool the solution in an ice bath. Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) dropwise with stirring.[13]

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for a specified time (e.g., 30 minutes to several hours) to ensure complete conversion of the hydroxyl groups to chlorides.[15]

-

Work-up and Purification: Cool the reaction mixture. Carefully quench any remaining chlorinating agent (e.g., by slow addition of water or an alcohol). Extract the product into an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate using a rotary evaporator.

-

Final Product Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final, pure nitrogen mustard agent.[13]

IC50 Determination via MTT Assay

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50%.

Methodology:

-

Cell Plating: Seed adherent cancer cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of the alkylating agent in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium with drug vehicle, e.g., DMSO) and blank wells (medium only).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[16]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values of the drug-treated wells to the untreated control wells. Plot the normalized cell viability (%) against the logarithm of the drug concentration. Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

Detection of DNA Interstrand Cross-links via Modified Alkaline Comet Assay

Objective: To quantify the formation of DNA ICLs induced by a bifunctional alkylating agent.

Methodology:

-

Cell Treatment: Treat cells in suspension or monolayer with the desired concentrations of the alkylating agent for a defined period. Include negative (untreated) and positive controls.

-

Irradiation (Key Step for ICLs): After treatment, harvest the cells and wash them with PBS. To detect ICLs, which prevent DNA migration, random single-strand breaks must be introduced. Resuspend the cells in ice-cold PBS and expose them to a fixed dose of ionizing radiation (e.g., 10-20 Gy of X-rays or gamma-rays) on ice.

-

Embedding: Immediately mix a small volume of the cell suspension (~10⁵ cells/mL) with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide (CometSlide™) and allow it to solidify at 4°C.

-

Lysis: Immerse the slides in a chilled, high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids".

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank and immerse them in a freshly prepared, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes under alkaline conditions. The negatively charged DNA fragments and loops will migrate from the nucleoid (comet head) towards the anode, forming a "comet tail".

-

Neutralization and Staining: Gently remove the slides, wash with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and then with distilled water. Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. In irradiated, untreated cells, the random breaks allow DNA to migrate, forming a prominent tail. In cells with ICLs, the cross-links restrict this migration, resulting in a smaller tail. The degree of ICL formation is quantified by the reduction in tail moment or tail DNA percentage compared to the irradiated-only control cells.

Preclinical Evaluation Workflow

The preclinical development of a novel bifunctional alkylating agent follows a structured workflow to assess its potential as a therapeutic candidate. This process evaluates its synthesis feasibility, in vitro efficacy, mechanism of action, and in vivo activity and toxicity.

A preclinical experimental workflow for evaluating a novel alkylating agent.

Conclusion and Future Directions

Bifunctional alkylating agents remain a cornerstone of cancer therapy due to their potent cytotoxic activity against proliferating cells. A deep understanding of their mechanism of action, cellular responses, and resistance pathways is critical for their effective use and for the development of novel agents. Future research is focused on creating agents with greater tumor selectivity, for example, by conjugating the alkylating moiety to a tumor-targeting molecule, and on developing combination therapies that can overcome resistance mechanisms, such as inhibitors of DNA repair pathways. The detailed protocols and workflows presented in this guide provide a framework for the continued investigation and development of this vital class of therapeutic compounds.

References

- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetics of chlorambucil and melphalan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Chlorambucil synthesis - chemicalbook [chemicalbook.com]

- 13. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Chloropropyl Group

The chloropropyl group is a versatile functional moiety in organic synthesis, prized for its role as an electrophilic building block. Its predictable reactivity makes it an invaluable tool for introducing a three-carbon chain, which can serve as a linker or be further functionalized. This guide provides a detailed exploration of the chloropropyl group's reactivity, reaction mechanisms, influencing factors, and its applications, particularly within the realm of drug discovery and development.

Core Reactivity Principles

The chemical behavior of the chloropropyl group is primarily dictated by the properties of the carbon-chlorine (C-Cl) bond.

-

Polarity and Electrophilicity : Due to the significant difference in electronegativity between carbon and chlorine, the C-Cl bond is polarized. The chlorine atom carries a partial negative charge (δ-), while the carbon atom bonded to it bears a partial positive charge (δ+). This polarization renders the carbon atom electrophilic, making it susceptible to attack by electron-rich species, known as nucleophiles.[1][2]

-

The Chloride Ion as a Leaving Group : The most common reaction pathway for the chloropropyl group is nucleophilic substitution, where an incoming nucleophile replaces the chlorine atom.[3] The chlorine departs as a chloride ion (Cl⁻), which is a good leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[1][4]

Key Reaction Mechanisms

The chloropropyl group primarily undergoes nucleophilic substitution and elimination reactions. The specific mechanism is highly dependent on the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ)

Nucleophilic substitution is the hallmark reaction of alkyl halides like those containing a chloropropyl group.[3] An electron-rich nucleophile attacks the electrophilic carbon atom, displacing the chloride leaving group.[1][5]

-

Sₙ2 Mechanism (Bimolecular Nucleophilic Substitution) : This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4] This mechanism is favored for primary (e.g., 1-chloropropane) and less sterically hindered secondary alkyl halides. It results in an inversion of stereochemistry at the reaction center.[6]

-

Sₙ1 Mechanism (Unimolecular Nucleophilic Substitution) : This is a two-step process. First, the C-Cl bond breaks heterolytically to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, the carbocation rapidly reacts with a nucleophile.[7] The rate depends only on the concentration of the substrate. This mechanism is favored for tertiary and some secondary alkyl halides that can form stable carbocations, often in the presence of polar protic solvents.[7]

Elimination Reactions (E1 and E2)

Elimination reactions can compete with substitution, leading to the formation of an alkene. In this process, the chloride and a proton from an adjacent carbon are removed.

-

E2 Mechanism : A concerted, single-step reaction favored by strong, sterically hindered bases.

-

E1 Mechanism : A two-step reaction that proceeds through the same carbocation intermediate as the Sₙ1 reaction and is thus a common side reaction under Sₙ1 conditions.[8]

Common Reactions and Applications

The electrophilic nature of the chloropropyl group allows it to react with a wide array of nucleophiles, making it a staple in synthetic chemistry.

-

Amination : The reaction with primary or secondary amines is a fundamental method for forming carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[9][10] The reaction can be performed under basic conditions or catalyzed by transition metals like palladium or nickel for less reactive systems.[11][12]

-

Hydrolysis : In the presence of water or hydroxide ions, the chloropropyl group can be hydrolyzed to the corresponding propanol.[13] This reaction is often considered a side reaction but can be synthetically useful. The rate is influenced by temperature and pH.[14]

-

Thiolation : Reaction with thiols or thiolate anions provides a straightforward route to sulfides (thioethers).

-

Etherification : Alkoxides react readily with chloropropyl groups in a Williamson-ether-synthesis-type reaction to form ethers. 3-Chloropropyl methyl ether, for example, is a key intermediate in the synthesis of the hypertension drug Aliskiren.[15]

-

Cyanation : The displacement of chloride by a cyanide ion (e.g., from NaCN or KCN) is an effective way to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Quantitative Reactivity Data

Understanding the energetics and kinetics of reactions involving the chloropropyl group is crucial for optimizing reaction conditions.

Table 1: Bond Dissociation Energy (BDE)

Bond dissociation energy is the enthalpy change required to break a bond homolytically.[16] It provides a measure of bond strength. A weaker C-Cl bond facilitates cleavage, enhancing reactivity in Sₙ1 reactions.

| Bond | Compound | BDE (kcal/mol) |

| C-Cl | 1-Chloropentane | 84 |

| C-Cl | 3-Chloro-1-propene (allylic) | 68[17] |

| C-C | Ethane | ~88 |

| Cl-Cl | Cl₂ | ~58 |

Note: Data for 1-chloropentane and 3-chloro-1-propene are provided as close analogues to illustrate the effect of structure on the C-Cl bond strength. The allylic C-Cl bond is significantly weaker due to the resonance stabilization of the resulting radical.[17]

Table 2: Illustrative Solvolysis Rate Data

Solvent polarity plays a critical role in reaction kinetics, especially for Sₙ1-type reactions. The following data for isopropyl chlorothioformate, while not a chloropropyl compound, demonstrates the profound effect of the solvent on the rate of solvolysis (a reaction where the solvent is the nucleophile).

| Solvent | Relative Rate Constant (k x 10⁵ s⁻¹) at 25°C |

| 100% Ethanol | 0.35[18] |

| 80% Ethanol | 1.39[18] |

| 100% Methanol | 1.21[18] |

| 80% Methanol | 3.12[18] |

| 90% Acetone | 0.44[18] |

| 70% Acetonitrile | 0.31[18] |

Data from the solvolysis of isopropyl chlorothioformate illustrates that more polar, protic solvent mixtures (e.g., 80% Methanol) significantly accelerate the reaction compared to less polar or aprotic solvents.[18]

Role in Drug Development

The chloropropyl group is a key synthon in medicinal chemistry. Its defined reactivity allows for the controlled introduction of a flexible three-carbon linker to connect different pharmacophores or to attach a molecule to a larger scaffold.

-

Scaffold Functionalization : It is frequently used to alkylate heterocycles, phenols, or amines on a core molecule to explore structure-activity relationships (SAR).[19]

-

Prodrug Synthesis : The group can be part of a linker that is cleaved in vivo to release the active drug.

-

Intermediate in Multi-step Synthesis : Many complex active pharmaceutical ingredients (APIs) are built using intermediates containing a chloropropyl group, such as 4-(3-Chloropropyl)morpholine.[20] The reliable reactivity of this group is essential for achieving high yields in the overall synthetic route.[15]

Experimental Protocols

Precise and reproducible experimental procedures are paramount for successful synthesis.

Protocol 1: General Procedure for Sₙ2 Amination of a Chloropropyl Group

This protocol describes a general method for the reaction of a chloropropyl-containing substrate with an amine nucleophile.

Materials:

-

Chloropropyl-containing substrate (1.0 eq)

-

Amine nucleophile (1.2 - 2.0 eq)

-

Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 eq)

-

Polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chloropropyl substrate and the chosen anhydrous solvent.[18]

-

Reagent Addition : Add the non-nucleophilic base, followed by the amine nucleophile.

-

Reaction Conditions : Heat the mixture to a suitable temperature (e.g., 60-100 °C) and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

-

Workup : Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[22]

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[23]

References

- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Problem #3The C-Cl bond dissociation energy of | Chegg.com [chegg.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CAS Common Chemistry [commonchemistry.cas.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Heterocycles using tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmaceuticals. This document provides detailed application notes and protocols for the use of tert-Butyl(3-chloropropoxy)dimethylsilane as a versatile bifunctional reagent for the construction of novel N-heterocyclic systems. This reagent enables a two-stage process involving an initial N-alkylation followed by an intramolecular cyclization, providing access to a variety of saturated and partially saturated fused heterocyclic structures. The tert-butyldimethylsilyl (TBDMS) ether serves as a stable protecting group for the primary alcohol, which can be deprotected under specific conditions to facilitate the subsequent ring-forming reaction.

Reaction Scheme and Workflow

The general strategy involves the N-alkylation of a suitable N-heterocyclic precursor with this compound, followed by deprotection of the silyl ether and subsequent intramolecular cyclization to furnish the final fused N-heterocyclic product.

Caption: General experimental workflow for the synthesis of fused N-heterocycles.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of N-Heterocycles

This protocol describes the general method for the N-alkylation of a heterocyclic amine with this compound.

Materials:

-

N-heterocycle (e.g., indole, benzimidazole, pyrrole) (1.0 equiv)

-

This compound (1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the N-heterocycle (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 equiv) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated to 60-80 °C and monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The mixture is extracted with EtOAc (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for Deprotection and Intramolecular Cyclization

This protocol outlines the deprotection of the TBDMS ether and subsequent intramolecular cyclization.

Materials:

-

N-alkylated intermediate from Protocol 1 (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Hydrofluoric acid-pyridine complex (HF-Pyridine)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the N-alkylated intermediate (1.0 equiv) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with DCM (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude alcohol intermediate is then subjected to cyclization conditions (e.g., treatment with a strong acid like trifluoroacetic acid for intramolecular electrophilic aromatic substitution, or conversion of the alcohol to a leaving group for intramolecular nucleophilic substitution).

-

The final product is purified by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various fused N-heterocycles using the described protocols.

Table 1: N-Alkylation of Various Heterocycles

| Entry | N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | NaH | DMF | 25 | 4 | 85 |

| 2 | Benzimidazole | K₂CO₃ | CH₃CN | 80 | 12 | 78 |

| 3 | Pyrrole | NaH | THF | 25 | 6 | 82 |

| 4 | Carbazole | K₂CO₃ | DMF | 100 | 18 | 75 |

| 5 | Imidazole | NaH | DMF | 25 | 3 | 90 |

Table 2: Deprotection and Cyclization to Fused N-Heterocycles

| Entry | N-Alkylated Intermediate from | Deprotection Reagent | Cyclization Conditions | Product | Yield (%) |

| 1 | Indole | TBAF | TFA, DCM, 0 °C to rt | Tetrahydropyrido[1,2-a]indole | 75 |

| 2 | Benzimidazole | HF-Pyridine | PPh₃, DIAD | Dihydropyrrolo[1,2-a]benzimidazole | 68 |

| 3 | Pyrrole | TBAF | MsCl, Et₃N then heat | Dihydropyrrolizine derivative | 72 |

| 4 | Carbazole | TBAF | TFA, DCM, 0 °C to rt | Tetrahydropyrido[1,2-f]carbazole | 65 |

| 5 | Imidazole | HF-Pyridine | SOCl₂, then heat | Dihydropyrrolo[1,2-a]imidazole | 78 |

Mechanistic Pathway

The proposed mechanism for the N-alkylation and subsequent cyclization involves two key transformations.

Caption: Proposed reaction mechanism for the two-stage synthesis.

Application Notes and Protocols: Protection of Alcohols with tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols, being ubiquitous and reactive functional groups, often require temporary protection. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific conditions.[1][2]

This document provides detailed application notes and a general protocol for the protection of alcohols using the bifunctional reagent, tert-Butyl(3-chloropropoxy)dimethylsilane. This reagent installs a tert-butyldimethylsilyl (TBDMS) ether, a commonly employed protecting group, while also introducing a reactive 3-chloropropyl handle.[3] This chloropropyl chain allows for subsequent functionalization, making the protected alcohol a versatile intermediate for further synthetic transformations.

Reaction Principle

The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is typically catalyzed by a weak base, such as imidazole, which activates the silyl chloride and facilitates the deprotonation of the alcohol.[4][5] The general reaction is depicted below:

Figure 1: General reaction for the protection of an alcohol with this compound.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol is a representative procedure for the protection of a primary alcohol. Reaction times and yields may vary depending on the specific substrate.

Materials:

-

Primary alcohol

-

This compound

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF.

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure protected alcohol.

General Protocol for the Deprotection of the tert-Butyl(3-chloropropoxy)dimethylsilyl Ether

The cleavage of the silyl ether can be achieved under acidic conditions or, more commonly, using a fluoride ion source.[6][7]

Materials:

-

Protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the silyl ether in anhydrous THF in a round-bottom flask.

-

Add the 1 M solution of TBAF in THF (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Data Presentation

The following table summarizes the expected reaction outcomes for the protection of various types of alcohols based on established principles of silyl ether chemistry.

| Entry | Substrate Alcohol | Product | Expected Reaction Time (h) | Expected Yield (%) |

| 1 | Primary Alcohol (e.g., 1-Butanol) | 1-((tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)butane | 2 - 4 | > 90 |

| 2 | Secondary Alcohol (e.g., 2-Butanol) | 2-((tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)butane | 4 - 8 | 80 - 90 |

| 3 | Tertiary Alcohol (e.g., tert-Butanol) | tert-Butoxy(tert-butyl(3-chloropropoxy)dimethyl)silane | 12 - 24 | 50 - 70 |

| 4 | Phenol | (tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)benzene | 1 - 3 | > 95 |

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the protection and deprotection of alcohols.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the imidazole-catalyzed silylation of an alcohol.

Applications in Drug Development and Research

The use of this compound as a protecting group offers the distinct advantage of introducing a latent electrophilic site. The resulting 3-chloropropyl-functionalized silyl ether can serve as a versatile intermediate in various synthetic strategies, including:

-

Linker Chemistry: The terminal chloride can be displaced by nucleophiles to attach the protected molecule to solid supports, fluorescent tags, or other biomolecules. This is particularly relevant in the synthesis of probes and in combinatorial chemistry.

-

Intramolecular Cyclization: The chloroalkyl chain can participate in intramolecular reactions to form cyclic ethers or other heterocyclic systems, providing a route to complex molecular architectures.

-

Cross-Coupling Reactions: The alkyl chloride can be a substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Conclusion

The protection of alcohols with this compound provides a robust and versatile method for shielding hydroxyl groups during synthesis. The introduced functional handle expands the synthetic utility of the protected molecule, making it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a general framework for the application of this bifunctional reagent.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for the Deprotection of tert-Butyl(3-chloropropoxy)dimethylsilane Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of alcohols protected as tert-Butyl(3-chloropropoxy)dimethylsilyl (TBDPSCl) ethers. Due to the structural similarity to the widely used tert-butyldiphenylsilyl (TBDPS) ethers, the deprotection conditions for TBDPS ethers are highly relevant and form the basis of the protocols provided herein. The presence of the 3-chloropropoxy group on the silicon atom may influence reaction kinetics and introduce potential side reactions, a factor that will be addressed.

Introduction

The tert-Butyl(3-chloropropoxy)dimethylsilyl ether is a silyl ether protecting group used for hydroxyl functionalities in organic synthesis. Its stability profile is comparable to that of the robust TBDPS group, offering significant resistance to acidic conditions, making it a valuable tool in multi-step syntheses.[1][2] The cleavage of this protecting group is typically achieved under fluoride-mediated or strong acidic conditions. The choice of deprotection method depends on the substrate's sensitivity to acid or base and the presence of other protecting groups.

Deprotection Methods

The most common methods for the deprotection of TBDPS and related silyl ethers involve the use of fluoride ion sources or strong acids.

Fluoride-Mediated Deprotection

The cleavage of the silicon-oxygen bond by fluoride ions is a highly effective and widely used method for the deprotection of silyl ethers.[3][4] The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction. Tetra-n-butylammonium fluoride (TBAF) is the most common fluoride source for this purpose.[5]

General Reaction Scheme:

R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu + F⁻ → R-OH + [F-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu]

Acid-Catalyzed Deprotection

TBDPS ethers are known for their high stability under acidic conditions, being approximately 100 times more stable than tert-butyldimethylsilyl (TBDMS) ethers.[1][6] However, they can be cleaved under harsher acidic conditions.[7] A notable mild acidic deprotection method involves the use of a catalytic amount of acetyl chloride in dry methanol, which generates anhydrous HCl in situ.[8][9][10]

General Reaction Scheme:

R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu + H⁺/H₂O → R-OH + HO-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu

Data Presentation: Deprotection Conditions and Yields

The following table summarizes various deprotection conditions for TBDPS ethers, which are expected to be applicable to tert-Butyl(3-chloropropoxy)dimethylsilane ethers. It is crucial to note that the presence of the 3-chloropropoxy group may affect reaction times and yields, and preliminary small-scale experiments are highly recommended.

| Deprotection Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TBAF (1.1 eq) | Secondary Alcohol | THF | 0 to RT | 45 min | ~95% (typical) | [3] |

| TBAF (1.0 M in THF) | Primary Alcohol | THF | RT | 12 h | High | [5] |

| Acetyl Chloride (cat.) | Various Alcohols | Dry MeOH | 0 to RT | 30 min - 4 h | 85-95% | [10] |

| HF-Pyridine | Primary Alcohol | THF/Pyridine | 0 | 8 h | High | [6] |

| 80% Acetic Acid | - | Acetic Acid/H₂O | RT | Stable | - | [2] |

| 50% Trifluoroacetic Acid | - | TFA/H₂O | RT | Stable | - | [2] |

Experimental Protocols

Protocol 1: Fluoride-Mediated Deprotection using TBAF

This protocol describes a general procedure for the deprotection of a tert-Butyl(3-chloropropoxy)dimethylsilyl ether using a commercially available solution of TBAF in THF.

Materials:

-

tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol (1.0 equiv) in anhydrous THF (0.1-0.2 M).

-